Product packaging for Fura F(Cat. No.:CAS No. 156638-57-2)

Fura F

Cat. No.: B135319
CAS No.: 156638-57-2
M. Wt: 663.5 g/mol
InChI Key: RWZJQXPUJSJONM-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Fluorescent Calcium Indicators in Biosciences

The journey of fluorescent calcium indicators began with pioneering work in the 1970s and 1980s, notably by Roger Tsien and his collaborators nih.govwikipedia.org. This foundational research led to the development of calcium chelators like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), which exhibited high selectivity for calcium over magnesium and protons wikipedia.orgwikipedia.org. This breakthrough paved the way for the creation of the first widely used fluorescent calcium dye, Fura-2, introduced in 1985 nih.govwikipedia.orgu-szeged.hu. Fura-2 revolutionized calcium imaging by enabling real-time, quantitative measurements of intracellular calcium levels, a capability that was previously unattainable nih.gov.

Following Fura-2, a new generation of indicators emerged, including single-wavelength dyes like Fluo-4 and other ratiometric probes such as Indo-1, each offering distinct advantages in terms of spectral properties, brightness, and affinity nih.govwikipedia.orgwikipedia.orgnih.gov. More recently, genetically encoded calcium indicators (GECIs), such as GCaMP variants, have further expanded the toolkit for calcium imaging, particularly for in vivo studies and cell-type specific applications nih.govwikipedia.orgionbiosciences.com. Within this evolving landscape, specialized derivatives of Fura-2, including Fura F (also known as Fura-FF or Fura-2FF), were developed to address specific experimental needs, such as the measurement of higher calcium concentrations or the reduction of interference from other ions fishersci.caresearchgate.netnih.govnih.gov.

Fundamental Significance of Intracellular Calcium Dynamics in Cellular Physiology and Pathophysiology Research

Intracellular calcium dynamics are fundamental to virtually all eukaryotic cell functions, acting as a crucial signaling hub that integrates diverse extracellular stimuli into specific cellular responses nih.govabsin.cn. Calcium ions regulate a wide array of physiological processes, including muscle contraction, neurotransmitter release, neuronal excitability, gene transcription, cell proliferation, and fertilization nih.govabsin.cn. The resting concentration of cytosolic Ca²⁺ is typically maintained at very low levels (around 100 nM), significantly lower than extracellular concentrations, enabling steep gradients that facilitate rapid and transient increases in response to stimuli.

Disruptions in intracellular calcium homeostasis are intimately linked to numerous pathophysiological conditions. Abnormal calcium signaling has been implicated in neurological disorders, cardiovascular diseases, cancer, and various forms of cell injury and death nih.govabsin.cn. For instance, precise calcium transients are essential for synaptic plasticity in neurons, while dysregulated calcium can lead to excitotoxicity. In cardiac myocytes, calcium dynamics are central to excitation-contraction coupling, and their perturbation can result in arrhythmias or heart failure wikipedia.org. Therefore, the accurate measurement and understanding of intracellular calcium dynamics are paramount for elucidating disease mechanisms and developing therapeutic strategies.

Classification and Distinctive Features of this compound within the Family of Ratiometric Calcium Probes

This compound (PubChem CID: 3025888), often referred to as Fura-FF or Fura-2FF, is a prominent member of the Fura family of fluorescent calcium indicators. It is a difluorinated derivative of Fura-2, engineered to possess distinct characteristics that make it suitable for specific research applications fishersci.canih.gov. Unlike its predecessor Fura-2, this compound is characterized by a lower affinity for calcium and negligible sensitivity to magnesium, which is a significant advantage in studies where magnesium interference needs to be minimized fishersci.caresearchgate.netnih.gov. This lower affinity (higher dissociation constant, Kd ≈ 6 µM for this compound compared to Fura-2's Kd ≈ 0.14 µM) makes this compound particularly useful for measuring elevated calcium concentrations, such as those found in specific subcellular compartments like mitochondria, or in cell systems with low calcium buffering capacities, like neuronal dendrites and spines fishersci.caresearchgate.netnih.gov.

This compound, like other ratiometric calcium indicators, operates on the principle of a calcium-dependent spectral shift nih.gov. This means that the dye's fluorescence excitation or emission spectrum changes upon binding to calcium ions. For Fura-series dyes, this typically involves a shift in the excitation spectrum. For this compound, in the absence of calcium, it exhibits an excitation maximum around 365 nm with an emission peak at approximately 514 nm. Upon binding to high concentrations of calcium, its excitation maximum shifts to around 339 nm, while the emission remains relatively constant at approximately 507 nm fishersci.canih.gov.

The ratiometric measurement involves exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2, or 339 nm and 365 nm for this compound) and measuring the ratio of the emitted fluorescence intensities (e.g., at 510 nm) nih.govwikipedia.orgnih.gov. This ratio is directly proportional to the intracellular calcium concentration. A key advantage of ratiometric measurements is their ability to compensate for common experimental artifacts such as uneven dye loading, photobleaching, and variations in cell thickness or dye leakage nih.govnih.govwikipedia.orgnih.gov. By taking a ratio, these confounding variables, which affect both excitation wavelengths similarly, are effectively cancelled out, leading to more robust and quantitative calcium measurements nih.govwikipedia.org.

Ionic specificity and selectivity are critical parameters for any calcium indicator, ensuring that the measured signal accurately reflects calcium dynamics rather than interference from other physiologically relevant ions. This compound is noted for its high specificity for Ca²⁺ and, importantly, its negligible sensitivity to magnesium (Mg²⁺) fishersci.caresearchgate.netnih.govnih.gov. This is a distinct advantage over some other low-affinity indicators, such as mag-Fura-2 (furaptra), which can exhibit significant magnesium sensitivity, leading to inaccurate calcium measurements in environments with fluctuating magnesium levels researchgate.netnih.gov.

While this compound demonstrates high selectivity for calcium over magnesium, studies have indicated that it, along with other Fura-2 derivatives, can bind to other divalent metal ions such as zinc (Zn²⁺), cadmium (Cd²⁺), and gadolinium (Gd³⁺) researchgate.netnih.gov. However, this compound generally maintains its high specificity for calcium in most imaging applications, and its spectral properties are less affected by these other metal ions compared to some other dyes researchgate.netnih.gov. Its low pH sensitivity further contributes to its utility in various cellular environments nih.gov. These selectivity characteristics underscore this compound's role as an optimal low-affinity calcium indicator for quantitative imaging, particularly in scenarios where high calcium concentrations are expected and magnesium interference is a concern fishersci.caresearchgate.netnih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23F2N3O14 B135319 Fura F CAS No. 156638-57-2

Properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O14/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZJQXPUJSJONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F2N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166111
Record name Fura F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156638-57-2
Record name Fura F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156638572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fura F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Principles and Operational Mechanisms of Fura F

Structural Determinants Governing Calcium Binding and Conformational Changes

Fura F, like its predecessor Fura-2, is a BAPTA-based chelator, meaning its core structure is derived from 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA). nih.gov This molecular framework incorporates aminopolycarboxylic acid moieties that serve as the primary binding sites for calcium ions. Upon the chelation of Ca²⁺, the this compound molecule undergoes specific conformational changes. These structural rearrangements directly influence the electronic environment of the fluorophore, leading to a noticeable shift in its excitation spectrum. thermofisher.comaatbio.comontosight.aiontosight.aiontosight.ai This Ca²⁺-induced conformational change is the fundamental principle enabling this compound to act as a sensitive reporter of intracellular calcium levels.

Intracellular Processing of Acetoxymethyl Esters (AM) to Active this compound

For practical application in live cells, this compound is typically introduced in its cell-permeant acetoxymethyl (AM) ester derivative form, known as Fura-FF AM. caymanchem.comcaymanchem.comaatbio.com The AM ester modification renders the molecule lipophilic, allowing it to readily cross the cell membrane via passive diffusion. aatbio.combiotium.combiotium.cominterchim.frnih.gov

Once inside the cellular environment, Fura-FF AM is rapidly and efficiently hydrolyzed by ubiquitous non-specific intracellular esterases. This enzymatic cleavage removes the acetoxymethyl groups, liberating the active, polyanionic, and Ca²⁺-sensitive this compound molecule. aatbio.combiotium.combiotium.cominterchim.frnih.gov It is crucial to note that the Fura-FF AM ester itself does not bind calcium ions; its Ca²⁺-sensitive fluorescence response is only activated after complete de-esterification within the cell. biotium.cominterchim.fr To facilitate the dispersion and cellular loading of the relatively water-insoluble AM esters, mild non-ionic detergents such as Pluronic® F-127 are frequently employed as dispersing agents. aatbio.combiotium.cominterchim.frnih.gov

Spectroscopic Characteristics Underlying Ratiometric Measurement

This compound operates on a ratiometric measurement principle, a significant advantage in quantitative calcium imaging. This method involves measuring fluorescence intensities at two different excitation wavelengths while detecting emission at a single, consistent wavelength. By calculating the ratio of these two fluorescence intensities, the technique effectively minimizes artifacts arising from variations in dye concentration, uneven dye loading, photobleaching, and changes in optical path length or cell thickness. thermofisher.comaatbio.comwikipedia.orgmoleculardevices.comoxinst.comscientificlabs.co.ukleica-microsystems.com this compound is classified as an excitation-ratiometric dye, meaning its absorption (excitation) spectrum shifts upon calcium binding, while its emission spectrum remains largely stable. aatbio.comaatbio.com

The interaction of this compound with calcium ions results in a characteristic shift in its excitation spectrum. In the absence of Ca²⁺, this compound exhibits an excitation maximum at approximately 365 nm. Upon binding to high concentrations of calcium, this excitation maximum undergoes a blue shift, moving to around 339 nm. caymanchem.com This differential excitation allows for the ratiometric measurement of calcium.

This compound also possesses isosbestic points, which are wavelengths at which the fluorescence intensity is independent of the calcium concentration. For Fura-2FF (this compound), isosbestic points have been identified at 353 nm when monitoring emission at 500 nm, and at 361 nm when monitoring emission at 450 nm. jove.comntu.edu.sgnih.gov These points can be valuable for assessing dye concentration or photobleaching effects independently of calcium fluctuations.

A key feature of this compound, essential for its ratiometric application, is the relative consistency of its fluorescence emission profile regardless of the calcium concentration. The fluorescence emission maximum of this compound is observed at approximately 514 nm in the absence of calcium and shifts slightly to about 507 nm in the presence of high calcium concentrations. caymanchem.com Consequently, fluorescence measurements for this compound are typically detected around a consistent emission wavelength of 510 nm. thermofisher.comaatbio.comaatbio.comwikipedia.orgmoleculardevices.comoxinst.com This stability in emission wavelength, coupled with the calcium-dependent shift in excitation, underpins the robust quantitative capabilities of this compound in cellular calcium imaging.

Table 1: Spectroscopic Characteristics of this compound

ConditionExcitation Maximum (nm)Emission Maximum (nm)
Ca²⁺-Free365 caymanchem.com514 caymanchem.com
High Ca²⁺-Bound339 caymanchem.com507 caymanchem.com

Advanced Methodological Approaches for Fura F Utilization in Cellular Research

Optimized Protocols for Intracellular Fura F Loading

Intracellular loading of fluorescent calcium indicators like this compound is a critical step, often employing the cell-permeant acetoxymethyl (AM) ester form of the dye. aatbio.combiotium.comnih.govwikipedia.org The AM ester is lipophilic, allowing it to cross the cell membrane, where intracellular esterases cleave the AM groups, liberating the active, calcium-sensitive indicator form which is typically less membrane-permeant. aatbio.combiotium.comnih.govwikipedia.orgionoptix.comnih.gov

To enhance the loading efficiency and retention of this compound AM within cells, several strategies are commonly employed. Preparing a stock solution of this compound AM in high-quality, anhydrous DMSO is a standard initial step. aatbio.combiotium.cominterchim.fraatbio.com Working solutions are then typically prepared by diluting the DMSO stock into a suitable buffer, such as Hanks and Hepes buffer, at concentrations usually ranging from 2 to 20 µM. aatbio.cominterchim.fraatbio.com The exact optimal concentration and incubation time often require empirical determination for different cell types. aatbio.comnih.govaatbio.com

Incubation temperatures can vary, with protocols suggesting temperatures ranging from 4°C to 37°C, although room temperature loading is sometimes preferred to minimize dye sequestration into organelles. ionoptix.comnih.govthermofisher.comresearchgate.net Incubation times typically range from 15 to 60 minutes, followed by washing steps to remove excess extracellular dye. aatbio.comionoptix.comnih.govthermofisher.com Allowing a further incubation period after washing facilitates complete de-esterification of intracellular AM esters. ionoptix.comthermofisher.com

To improve intracellular retention of the de-esterified this compound, which can be actively transported out of the cell by organic anion transporters, inhibitors such as probenecid (B1678239) can be included in the loading or post-loading buffer. aatbio.comnih.govbiotium.com Alternative loading techniques for the membrane-impermeant salt form of this compound include microinjection, scrape loading, bead loading, and ATP-induced permeabilization, which can be useful for specific cell types or experimental setups. thermofisher.combiotium.com

A common challenge during the loading of AM ester dyes is their tendency to aggregate in aqueous solutions, potentially leading to uneven loading and compartmentalization within the cell. nih.gov To mitigate this, nonionic detergents like Pluronic® F-127 are frequently used. aatbio.combiotium.comnih.govinterchim.fraatbio.comthermofisher.comresearchgate.netbiotium.comexcelitas.com Pluronic F-127 acts as a dispersing agent, facilitating the solubilization of the hydrophobic AM ester in the aqueous loading buffer and helping to prevent the formation of micelles or aggregates that can hinder uniform intracellular delivery. aatbio.combiotium.comnih.govinterchim.fraatbio.comthermofisher.comresearchgate.netbiotium.comexcelitas.com Protocols often recommend including Pluronic F-127 at a concentration around 0.04% in the working solution. aatbio.cominterchim.fraatbio.com

Instrumentation and Optical Setup for this compound-Based Imaging

This compound, like Fura-2, is a ratiometric indicator that utilizes dual-wavelength excitation. aatbio.comoxinst.comaatbio.comthermofisher.comexcelitas.comleica-microsystems.com This property requires specific instrumentation capable of rapidly switching between two excitation wavelengths and detecting the resulting fluorescence emission.

Quantitative calcium measurements with this compound rely on exciting the dye at two different wavelengths, typically around 340 nm and 380 nm, and measuring the fluorescence emission, which is relatively independent of calcium concentration at approximately 510 nm. aatbio.comaatbio.comnih.govaatbio.combiotium.comqueens.org The ratio of the fluorescence intensity at these two excitation wavelengths changes predictably with calcium binding. oxinst.comthermofisher.comaatbio.comleica-microsystems.com

Instrumentation for dual-wavelength excitation commonly involves light sources such as Xenon arc lamps or LEDs. excelitas.comqueens.org Xenon lamps have been traditionally used due to their broad spectrum, but they require external filter wheels or monochromators to select the desired excitation wavelengths and are subject to alignment issues and limited lifespan. excelitas.comqueens.org Modern systems increasingly utilize LEDs, which offer faster switching speeds between wavelengths, longer lifetimes, and more stable illumination. excelitas.com Fast switching between the two excitation wavelengths is crucial to minimize artifacts from cell movement or rapid calcium transients during image acquisition. leica-microsystems.comqueens.org Illumination control is also important to manage light intensity and minimize photobleaching of the dye. oxinst.comthermofisher.comthermofisher.com

Detecting the fluorescence emission from this compound-loaded cells requires sensitive detection systems. Common modalities include fluorescence microscopes equipped with appropriate filter sets (specifically designed for Fura-type dyes with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm) and fluorescence plate readers. aatbio.comnih.govaatbio.combiotium.com

High-sensitivity detectors such as CCD cameras or photomultiplier tubes (PMTs) are essential for capturing the relatively low light levels emitted by the fluorescent indicator within cells. acs.orgleica-microsystems.comthermofisher.com The choice of detector depends on the application, with CCD cameras often used for imaging spatial calcium dynamics in individual cells or populations, and PMTs frequently employed in plate readers for high-throughput screening applications. aatbio.comnih.govaatbio.com The detection system should be capable of rapid acquisition to match the speed of the excitation switching and capture dynamic calcium signals.

Calibration Methodologies for Quantitative Intracellular Calcium Measurements

To convert the measured fluorescence ratios into absolute intracellular calcium concentrations, calibration is necessary. This involves determining the fluorescence ratios corresponding to known minimum and maximum calcium concentrations and the dissociation constant (Kd) of the indicator within the cellular environment. oxinst.combiotium.cominterchim.frthermofisher.comthermofisher.com

In situ calibration is typically performed by exposing loaded cells to buffers containing controlled calcium concentrations in the presence of ionophores, such as ionomycin (B1663694) or A-23187, or by using cell permeabilization agents like digitonin (B1670571) or Triton X-100. biotium.cominterchim.frresearchgate.netthermofisher.com Ionophores facilitate the equilibration of intracellular and extracellular calcium concentrations, allowing the intracellular dye to be exposed to the known calcium levels of the external buffer. biotium.cominterchim.frthermofisher.com Permeabilization agents disrupt the cell membrane, directly exposing the intracellular dye to the external buffer conditions. interchim.fr

The calibration procedure involves measuring the fluorescence ratios at a calcium-free state (Rmin) and a calcium-saturated state (Rmax). thermofisher.comthermofisher.com The fluorescence intensities at the two excitation wavelengths in the absence of calcium (Fmin at 340 nm and Fmin at 380 nm) and at saturating calcium (Fmax at 340 nm and Fmax at 380 nm) are measured. biotium.comthermofisher.comthermofisher.com The ratio (R) at any given experimental point is calculated as the background-corrected fluorescence intensity at 340 nm divided by the background-corrected fluorescence intensity at 380 nm. nih.govthermofisher.com

The intracellular calcium concentration ([Ca2+]) can then be calculated using the following equation, adapted from the Grynkiewicz equation:

Where:

is the dissociation constant of this compound for Ca2+ under intracellular conditions. acs.orgbiotium.comthermofisher.comthermofisher.com

is the measured fluorescence ratio (F340/F380) in the experimental sample. nih.govthermofisher.comthermofisher.com

is the fluorescence ratio in the absence of Ca2+. thermofisher.comthermofisher.com

is the fluorescence ratio at saturating Ca2+. thermofisher.comthermofisher.com

is the fluorescence intensity at the second excitation wavelength (e.g., 380 nm) in the absence of Ca2+. thermofisher.com

is the fluorescence intensity at the second excitation wavelength (e.g., 380 nm) at saturating Ca2+. thermofisher.com

Calibration buffer kits with precisely controlled calcium concentrations are commercially available to facilitate this process. thermofisher.com It is important to note that the Kd of the dye can be influenced by intracellular environmental factors such as pH, ionic strength, protein concentration, and temperature, highlighting the importance of in situ calibration for accurate quantitative measurements. biotium.comthermofisher.com

In Vitro Calibration Curves for Absolute Calcium Concentration Determination

In vitro calibration involves preparing a series of solutions with precisely known free Ca²⁺ concentrations and measuring the fluorescence properties of this compound in these solutions. This method is considered the simplest for calibrating Fura-series dyes. Typically, Ca²⁺-EGTA buffered solutions are used to achieve a range of free Ca²⁺ concentrations, mimicking the intracellular environment in terms of ionic strength and pH. The this compound free acid form (or its potassium salt) is added to these solutions.

Methodology:

Preparation of Calibration Solutions: A set of buffered solutions with defined free Ca²⁺ concentrations (ranging from nM to µM, e.g., 10 nM to 20 µM) are prepared. These solutions often contain a buffer system (e.g., HEPES), salts (e.g., KCl, NaCl, MgCl₂), and Ca²⁺ chelators like EGTA and CaEGTA in calculated ratios to control free Ca²⁺ levels. Specialized software (e.g., MaxChelator) can assist in calculating the precise amounts of chelators needed for target Ca²⁺ concentrations.

Dye Addition: A known concentration of this compound free acid (or its potassium salt) is added to each calibration solution.

Fluorescence Measurement: Fluorescence measurements are performed using the same microscope objective, filter sets, and detector settings as those used for cellular imaging experiments. For this compound (Fura-FF), excitation wavelengths of 339 nm (Ca²⁺-bound) and 365 nm (Ca²⁺-free) are used, with emission typically collected around 507-514 nm glpbio.combiomol.com. For Fura-2, excitation is at 340 nm and 380 nm, with emission at 510 nm caymanchem.com.

Ratio Calculation: Background fluorescence is subtracted from the measured intensities, and the fluorescence ratio (R) is calculated for each known Ca²⁺ concentration.

Curve Fitting: The calculated ratios are then plotted against the known free Ca²⁺ concentrations. This data is fitted to the Grynkiewicz equation to determine the calibration constants (K_d, R_min, R_max, S_f2, S_b2) specific to the experimental setup and dye batch.

Example Data Table for In Vitro Calibration (Hypothetical for this compound):

Free [Ca²⁺] (nM)F₃₃₉ (Arbitrary Units)F₃₆₅ (Arbitrary Units)Ratio (F₃₃₉/F₃₆₅)
0505000.10
10704500.16
501503500.43
1002502501.00
2003801802.11
5004501004.50
1000480608.00
5000 (Saturating)5005010.00

Note: The K_d for Fura-FF is approximately 6 µM, significantly higher than Fura-2 (140-224 nM), making it suitable for higher Ca²⁺ concentrations glpbio.combiomol.com. The hypothetical data above is illustrative and would need to be adjusted for the actual K_d of Fura-FF.

In Situ Calibration Techniques for Cellular Environments

While in vitro calibration is straightforward, the intracellular environment can significantly influence the dye's properties, including its K_d, due to factors like pH, ionic strength, viscosity, and protein binding. Therefore, in situ calibration, performed directly on cells loaded with this compound, is often preferred for more accurate absolute [Ca²⁺]ᵢ determination, as it accounts for these intracellular effects.

Methodology:

Cell Loading: Cells are loaded with the cell-permeant acetoxymethyl (AM) ester form of this compound (e.g., Fura-FF AM). Once inside the cell, intracellular esterases hydrolyze the AM ester to release the Ca²⁺-sensitive this compound free acid glpbio.com.

Determination of R_min (Ca²⁺-free conditions):

Cells are incubated in a Ca²⁺-free extracellular buffer containing a strong Ca²⁺ chelator, such as EGTA (e.g., 5 mM EGTA).

A Ca²⁺ ionophore, such as ionomycin (e.g., 1 µM), is then added to permeabilize the cell membrane, allowing intracellular Ca²⁺ to equilibrate with the extracellular Ca²⁺-free environment, thus depleting intracellular Ca²⁺ to its minimum level.

Fluorescence measurements are taken at this point to determine R_min and S_f2 (fluorescence at the second excitation wavelength under Ca²⁺-free conditions).

Determination of R_max (Ca²⁺-saturated conditions):

Following the R_min measurement, the cells are exposed to an extracellular buffer containing a saturating concentration of Ca²⁺ (e.g., 10 mM Ca²⁺) in the presence of the ionophore.

This ensures that this compound within the cells becomes fully saturated with Ca²⁺.

Fluorescence measurements are taken to determine R_max and S_b2 (fluorescence at the second excitation wavelength under Ca²⁺-saturated conditions).

Background Subtraction: Cellular autofluorescence (fluorescence from cellular components without the dye) should be measured from unlabeled cells and subtracted from all fluorescence signals.

K_d Determination (Optional but Recommended for Precision): While a nominal K_d value is often provided by manufacturers, the actual K_d can vary within the cellular environment. An in situ K_d can be determined by exposing permeabilized cells to a series of solutions with known, intermediate free Ca²⁺ concentrations and fitting the resulting ratios to the Grynkiewicz equation.

Calculation of [Ca²⁺]ᵢ: Once R_min, R_max, S_f2, S_b2, and the appropriate K_d (either manufacturer-provided or in situ determined) are established, the measured fluorescence ratios from experimental conditions can be converted to absolute [Ca²⁺]ᵢ using the Grynkiewicz equation.

Considerations for In Situ Calibration:

Dye Compartmentalization: this compound AM esters can sometimes compartmentalize into organelles (e.g., mitochondria, lysosomes), especially with prolonged incubation or at higher temperatures. This can lead to inaccurate cytosolic Ca²⁺ measurements. Strategies to minimize this include optimizing loading conditions (e.g., lower temperature, shorter incubation times) and using agents like probenecid to reduce dye leakage.

Cell Viability and Integrity: The use of ionophores can affect cell viability and integrity. Careful optimization of ionophore concentration and exposure time is critical.

Photobleaching: While ratiometric dyes like this compound are less susceptible to photobleaching artifacts compared to single-wavelength dyes, prolonged exposure to excitation light can still cause dye degradation.

Integration of Fura F with Cutting Edge Imaging Technologies

Single-Cell Calcium Imaging Techniques Employing Fura F

Single-cell calcium imaging is a fundamental technique for evaluating intracellular Ca²⁺ dynamics in individual cells researchgate.netjove.comnih.gov. This compound's ratiometric nature, where the ratio of fluorescence at two excitation wavelengths changes with calcium concentration, makes it particularly well-suited for this application, as it minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness thermofisher.com.

This compound enables high-resolution assessment of spatial and temporal calcium dynamics within single cells. By rapidly alternating excitation between its calcium-free and calcium-bound wavelengths (e.g., 365 nm and 339 nm), researchers can capture dynamic changes in intracellular calcium concentrations with precision caymanchem.comtargetmol.commedchemexpress.comtargetmol.com. This ratiometric approach allows for quantitative measurements of calcium levels, providing robust and reproducible results thermofisher.com. The development of advanced fluorescence microscopes and computational methods has further enhanced the ability to obtain high-resolution optical data, revealing intricate spatiotemporal patterns of calcium signaling in living cells nih.gov. For instance, studies have leveraged Fura-based dyes to track transient intracellular free Ca²⁺ concentration changes in various cell types, including rat skeletal muscle cells, with high temporal resolution prizmatix.com.

The rapid fluorescence response of this compound to calcium binding facilitates real-time monitoring of cellular calcium transients. These transients, which are rapid, transient increases in intracellular calcium, are crucial for numerous cellular processes, including neuronal activity, muscle contraction, and immune cell activation researchgate.netontosight.ai. Single-cell calcium imaging systems, often utilizing Fura-2/AM (and by extension, Fura-FF AM due to similar ratiometric properties and application methods), allow for continuous, real-time, and quantitative monitoring of these Ca²⁺ changes in the cytoplasm of multiple cells simultaneously jove.comntu.edu.sgnih.gov. The fast switching capabilities of modern LED light sources, precisely matching this compound's excitation spectra, are critical for capturing these rapid transients with high temporal fidelity prizmatix.com. This allows researchers to observe how cells signal spatiotemporally in response to various stimuli nih.gov.

Multi-Photon Excitation Microscopy for this compound Applications

Multi-photon excitation (MPE) microscopy, particularly two-photon excitation (TPE) microscopy, offers significant advantages for imaging fluorescent indicators like this compound, especially in complex biological samples. TPE involves the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, leading to emission at a higher energy thermofisher.com.

One of the primary benefits of MPE microscopy for this compound applications is its ability to achieve deeper tissue penetration. By utilizing longer excitation wavelengths (typically in the near-infrared range, e.g., 750-850 nm for Fura dyes), scattering is reduced, allowing for imaging deeper within biological tissues with minimal disruption thermofisher.comnih.gov. Furthermore, MPE significantly reduces photodamage and photobleaching outside the focal plane, as excitation only occurs at the precise focal point where photon density is highest thermofisher.comutexas.edu. This localized excitation minimizes cellular toxicity and allows for prolonged imaging sessions, which is crucial for studying dynamic calcium events over extended periods nih.govutexas.edu. Research has shown that TPE of Fura-4F (another Fura derivative) in isolated cardiac myocytes enabled continuous, long-term calcium imaging without significant cellular photodamage or photobleaching of the dye nih.gov. Given the similar spectral properties and molecular structure within the Fura family, Fura-FF is expected to exhibit similar advantages under multi-photon excitation.

The spectroscopic properties of this compound under multi-photon excitation are critical for its effective application in MPE microscopy. Studies characterizing a range of Fura dyes, including Fura-FF, have determined their two-photon excitation (TPE) spectra and calcium sensitivity when excited with near-infrared light nih.gov. These characterizations involve measuring the TPE spectra of both calcium-free and calcium-bound forms of the dye in solution and within the cytosol of cells nih.gov. For instance, Fura-FF, along with Fura-2, Fura-4F, Fura-6F, and Furaptra, has been characterized for its effective dissociation constants (Keff) and dynamic ranges (Rf) under single-wavelength excitation at 810 nm in the context of TPE microscopy nih.gov. These findings confirm that Fura dyes, including Fura-FF, maintain their calcium-dependent fluorescence shifts under two-photon excitation, making them viable for advanced deep-tissue calcium imaging nih.gov.

Hybrid Fluorescence Microscopy Techniques Leveraging this compound Characteristics

Hybrid fluorescence microscopy techniques combine different imaging principles or components to enhance performance, and this compound's characteristics can be leveraged in such setups. The ratiometric nature of this compound is inherently beneficial for quantitative measurements, which can be integrated into various hybrid systems. For example, systems combining advanced light sources with specific filter sets can optimize this compound imaging. Modern LED illuminators, such as the X-Cite NOVEM, offer multiple channels including 340 nm and 385 nm LEDs, specifically designed for ratiometric calcium imaging with Fura-2, and thus applicable to this compound excelitas.com. These systems provide high power output, wide spectral range, and fast switching capabilities, which are essential for capturing rapid calcium transients with this compound prizmatix.comexcelitas.com.

Furthermore, the development of hybrid filters, combining interference and absorption filters, can improve the signal-to-noise ratio in fluorescence imaging by effectively rejecting excitation light while transmitting emission nih.gov. While not explicitly stated for this compound, such advancements in filter technology would directly benefit this compound imaging by enhancing the clarity and sensitivity of the calcium signals detected. The ability of this compound to function as a low-affinity indicator also makes it valuable in hybrid systems designed to probe specific subcellular compartments with high calcium concentrations, where its properties would provide more accurate measurements than higher-affinity dyes caymanchem.comtargetmol.comcaymanchem.com.

Fluorescence Recovery After Photobleaching (FRAP) in Calcium Homeostasis Studies

Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique used to study the mobility and dynamics of fluorescently labeled molecules within living cells. The principle involves photobleaching a specific region of interest (ROI) by exposing it to a high-intensity laser, thereby irreversibly destroying the fluorescence in that area. The subsequent recovery of fluorescence in the bleached ROI, due to the diffusion or active transport of unbleached molecules from the surrounding areas, is then monitored over time nih.gov.

In the context of calcium homeostasis studies, FRAP, often in conjunction with calcium indicators like Fura-2, provides insights into the kinetic behavior of calcium-binding proteins or calcium-handling compartments. While Fura-2 itself is primarily used for measuring calcium concentrations, FRAP experiments often utilize genetically encoded fluorescent proteins (e.g., GFP-tagged proteins) that interact with calcium signaling machinery. For instance, FRAP has been employed to examine the kinetics of refilling of calcium dyes like mag-fluo-4 in cellular compartments such as the endoplasmic reticulum (ER) and nucleoplasmic reticulum, revealing that fluorescence recovery in both cytosolic and nuclear regions can be described by a single exponential decay nih.gov.

A study investigating the interaction between desmin and STIM1, a sarcoplasmic reticulum (SR) transmembrane protein crucial for store-operated Ca2+ entry (SOCE) and calcium homeostasis in skeletal muscle, utilized FRAP experiments with STIM1-GFP. These experiments quantified the rapid loss and recovery of GFP fluorescence, demonstrating that desmin plays a role in the efficiency of Ca2+ store refilling nih.govphoenixcontact.com. Although Fura-2 was used in the same study to obtain Ca2+ transients, the FRAP component specifically assessed protein dynamics rather than direct Fura-2 mobility nih.govphoenixcontact.com.

Study ComponentTechnique UtilizedKey Finding (Fura-2/Calcium Related)
Intracellular Ca2+ concentration measurementFura-2 ratio imaging (340/380 nm excitation)Accurate quantification of intracellular Ca2+ levels, minimizing effects of uneven loading and photobleaching wikipedia.orgthermofisher.com.
Calcium homeostasis in neuronsFura-2 fluorescence recordingFura-2 at low concentrations (10 µM) did not substantially affect endogenous Ca2+ buffering mechanisms uni.lu.
SR/ER Ca2+ refilling kineticsFRAP with calcium dyes (e.g., mag-fluo-4)Fluorescence recovery in bleached regions of ER and nucleoplasmic reticulum closely described by mono-exponential decay nih.gov.
STIM1 dynamics in Ca2+ signalingFRAP with STIM1-GFP (in conjunction with Fura-2 for Ca2+ transients)Desmin found to attenuate Ca2+ signaling and affect STIM1 mobility, influencing SR Ca2+ refilling efficiency nih.govphoenixcontact.com.

Fluorescence Resonance Energy Transfer (FRET) with this compound Analogs

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two light-sensitive molecules: a donor fluorophore and an acceptor fluorophore. This energy transfer occurs when the donor and acceptor are in close proximity (typically 1-10 nm) and the emission spectrum of the donor overlaps significantly with the absorption spectrum of the acceptor nih.gov. FRET is widely employed as a "spectroscopic ruler" to measure molecular proximity, conformational changes, and molecular interactions in biological systems nih.gov.

While specific FRET applications involving "this compound" (CID 3025888) analogs are not documented, Fura-2, being a fluorescent calcium indicator, has been discussed in the context of FRET. For instance, studies have explored the potential for Fura-2 fluorescence to be affected by FRET phenomena with other fluorescent molecules, suggesting that certain compounds can decrease Fura-2 fluorescence in a concentration-dependent manner consistent with FRET.

FRET-based biosensors are designed to detect various analytes, including metal ions and H+, by incorporating a FRET pair and a recognition element nih.gov. Intramolecular FRET sensors have also been developed to detect activation of G protein-coupled receptors (GPCRs) in response to agonist binding, where the donor and acceptor species are introduced into areas of the receptor that undergo conformational changes upon activation. While Fura-2 itself is not typically a FRET pair component in the sense of a donor-acceptor system for measuring protein interactions, its fluorescence properties and sensitivity to calcium make it a crucial tool for monitoring calcium changes that might be downstream of FRET-based signaling events.

FRET Principle/ApplicationDescriptionRelevance to Fura-2/Calcium Sensing
Distance Measurement ("Spectroscopic Ruler")Non-radiative energy transfer between donor and acceptor fluorophores within 1-10 nm nih.gov.Used to probe molecular interactions and conformational changes, which can be linked to calcium signaling pathways indirectly.
FRET BiosensorsDesigned with FRET pairs and recognition elements to detect analytes like metal ions nih.gov.Fura-2's ratiometric calcium sensing can complement FRET biosensors by providing direct calcium concentration data.
Intramolecular FRET SensorsDetect conformational changes in biomolecules (e.g., GPCR activation) upon ligand binding.Can be used to study events that trigger calcium release, which is then monitored by Fura-2.
Interference with Fura-2 FluorescenceCertain compounds can cause FRET-like quenching of Fura-2 fluorescence.Highlights the importance of considering potential FRET interactions when using Fura-2 in complex cellular environments.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Physiochemical Parameter Sensing

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that measures the fluorescence lifetime of a fluorophore, which is the average time a molecule stays in an excited state before returning to its ground state by emitting a photon. Unlike intensity-based measurements, fluorescence lifetime is largely independent of probe concentration, photobleaching, and excitation intensity, making it highly sensitive to the local microenvironment of the fluorophore. This sensitivity allows FLIM to be used for sensing various physiochemical parameters, including pH, viscosity, oxygen concentration, and ion concentrations.

While direct applications of "this compound" (CID 3025888) with FLIM are not documented, Fura-2's ratiometric properties, which rely on changes in its fluorescence intensity at different excitation wavelengths in response to calcium binding, are conceptually distinct from lifetime measurements. However, some fluorescent indicators are designed to exhibit lifetime changes in response to specific ions or environmental parameters, making them suitable for FLIM-based sensing. For example, the fluorescence lifetime of certain calcium indicators can be sensitive to factors beyond just calcium concentration, offering additional insights into the cellular microenvironment.

FLIM can be combined with calcium imaging to provide a more comprehensive understanding of calcium dynamics and the cellular environment. Although Fura-2 is primarily an intensity-based ratiometric indicator, the principles of FLIM can be applied to other fluorescent probes, including those sensitive to ion concentrations, to gain robust information about the physiochemical state of a cell. The ability of FLIM to resolve different fluorescent species based on their lifetimes also makes it valuable for separating signals from multiple fluorophores or distinguishing between free and bound states of a probe.

FLIM Parameter SensedMechanismRelevance to Fura-2/Calcium Imaging
pHFluorescence lifetime changes with protonation/deprotonation state of the fluorophore.Cellular pH can influence calcium handling; FLIM pH sensors can provide complementary data.
ViscosityLifetime changes due to altered rotational diffusion and non-radiative decay rates.Changes in cytoplasmic viscosity can affect calcium diffusion and signaling.
Ion Concentrations (General)Specific ion-sensitive fluorophores exhibit lifetime changes upon binding.While Fura-2 is intensity-based, other calcium indicators can be designed for FLIM to provide robust calcium measurements independent of concentration.

Research Applications of Fura F in Diverse Biological Systems

Neurophysiological Investigations of Neuronal Calcium Dynamics

The low affinity of Fura-FF for Ca²⁺ makes it an optimal tool for investigating the large and rapid calcium fluctuations that occur within neurons during physiological activities. Its properties allow for more accurate measurements in environments with high calcium concentrations without causing significant buffering of the ion, which could alter normal cellular processes.

Analysis of Calcium Fluxes in Synaptic Transmission and Plasticity

Fura-FF has been utilized in studies examining the relationship between calcium influx and various neuronal stimuli. For instance, research on glutamate-induced excitotoxicity, a process central to synaptic plasticity and neuronal damage, has employed Fura-FF. researchgate.net Because prolonged exposure to high concentrations of glutamate (B1630785) leads to intracellular calcium levels that would saturate high-affinity dyes like Fura-2, the low-affinity nature of Fura-FF allows for a more accurate reflection of the true changes in intracellular calcium concentration under these conditions. researchgate.net Studies have used Fura-FF to demonstrate how cofactors of mitochondrial enzyme complexes can inhibit neuronal death by observing the corresponding changes in intracellular calcium concentration. researchgate.net

Probing Calcium Handling in Subcellular Neuronal Compartments (e.g., Dendrites, Spines) using Low-Affinity Fura F

The study of Ca²⁺ dynamics in small subcellular compartments like dendrites and dendritic spines is crucial for understanding synaptic function. These compartments have relatively low intrinsic calcium buffering capacities, and the use of high-affinity indicators can interfere with the natural calcium signaling. Fura-FF is favored for these applications because its low affinity minimizes this disruptive buffering effect. researchgate.netresearchgate.net This allows researchers to study calcium changes in dendrites and spines more accurately. researchgate.net The faster relaxation time of the Ca²⁺-dye binding for low-affinity indicators like Fura-FF also enables the detection of immediate and rapid calcium transients that might be missed or distorted by higher-affinity dyes. researchgate.net

Below is a comparative table of properties for Fura-FF and its high-affinity counterpart, Fura-2, highlighting why Fura-FF is suitable for specific neurophysiological investigations.

PropertyFura-FFFura-2Reference
Ca²⁺ Dissociation Constant (Kd) ~6 µM~0.14 µM researchgate.net
Useful Detection Range 0.5–35 µMLower µM ranges researchgate.net
Primary Application Advantage Measuring high Ca²⁺ concentrations with minimal bufferingMeasuring resting or low Ca²⁺ concentrations with high sensitivity researchgate.netresearchgate.net

Cardiovascular Research on Calcium Handling in Myocytes

Detailed research findings specifically employing this compound (Fura-FF) for the study of calcium handling in cardiomyocytes were not prominently featured in the surveyed scientific literature. Cardiovascular studies on excitation-contraction coupling and contractility more commonly utilize other calcium indicators.

Assessment of Excitation-Contraction Coupling Mechanisms

While the assessment of excitation-contraction coupling in myocytes is a significant area of cardiovascular research, specific studies utilizing this compound for this purpose are not detailed in the available search results. Research in this area predominantly cites the use of higher-affinity indicators like Fura-2 or other specialized probes.

Comparative Studies on Contractility and Calcium Transients

Comparative analyses of myocardial contractility and the corresponding calcium transients are fundamental to cardiac physiology. However, the existing literature within the search results does not specify the use of this compound for such comparative studies in cardiomyocytes. These investigations often rely on indicators such as Fura-2 to correlate contractile force with intracellular calcium levels.

Immunological Studies of Calcium Signaling in Immune Cell Activation

The role of calcium signaling is critical for the activation and function of various immune cells. While this is an active area of research, the application of this compound specifically for investigating calcium signaling in immune cell activation is not described in the provided search results. Studies in immunology frequently mention the use of indicators like Fura-2 and Fluo-4 to monitor intracellular calcium changes following immune receptor stimulation.

Investigations into Calcium-Dependent Cellular Processes (e.g., Cell Fate Decisions)

The ability of this compound to accurately measure large and sustained calcium transients makes it an invaluable tool for investigating cellular processes where calcium signaling plays a critical role in determining cell fate, such as neuronal survival or death. In studies of glutamate excitotoxicity, for example, long-term exposure to high doses of glutamate can cause such a large influx of intracellular calcium ([Ca2+]i) that high-affinity probes like Fura-2 become rapidly saturated. researchgate.net this compound, with its lower calcium affinity, does not suffer from this limitation and can therefore reflect the true changes in [Ca2+]i under these conditions. researchgate.net

This compound has also been employed to study the role of specific organelles in calcium signaling and cell health. In one study, Fura-2-FF (the salt form of this compound) was used to measure mitochondrial Ca2+ uptake in permeabilized cells. researchgate.net This research demonstrated that the loss of the mitochondrial protein CLPB leads to impaired mitochondrial calcium signaling and changes in mitochondrial structure. researchgate.net Such impairments in organelle-specific calcium handling, quantifiable with indicators like this compound, are believed to contribute to the pathology of diseases associated with CLPB variants. researchgate.net

Pharmacological Studies of Receptor-Mediated Calcium Mobilization

In pharmacology, this compound is frequently used to characterize the effects of agonists and antagonists on cellular calcium signaling. A common protocol involves loading a suspension of cells with this compound and then placing them in a fluorometric system to measure fluorescence changes upon stimulation. researchgate.net This technique allows researchers to construct temporal response profiles and concentration-response curves for various compounds that act on receptors and channels, thereby elucidating their mechanism of action. researchgate.net

A specific application of this approach is in the study of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors. Research on neurons of the avian cochlear nucleus used a fura-based dye to examine the ability of glutamate and its analogs to mobilize calcium from intracellular stores. jneurosci.org The study confirmed that activation of a metabotropic glutamate receptor by agonists leads to an increase in intracellular calcium concentration. jneurosci.org By applying specific agonists like glutamate and (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid ((k)-ACPD), researchers were able to quantify the resulting calcium signal. jneurosci.org

The data below, derived from such a study, illustrates how this compound can be used to quantify receptor-mediated calcium mobilization in response to specific pharmacological agents.

Table 1: Receptor-Mediated Calcium Mobilization in Avian Cochlear Neurons

Agonist Concentration (µM) Mean Increase in this compound 340/380 Ratio (%) Source
Glutamate 1000 64 jneurosci.org

This quantitative data is crucial for understanding the pharmacological profile of receptors and the efficacy of compounds that target them.

Quantitative Data Analysis and Interpretative Methodologies for Fura F Fluorescence

Image Processing and Ratiometric Image Generation Algorithms

Quantitative analysis of Fura F fluorescence data begins with a series of image processing steps to prepare raw fluorescence images for ratiometric calculation. This typically involves acquiring image stacks at the two excitation wavelengths (e.g., 340 nm and 380 nm) over time.

Key image processing steps include:

Image Alignment: If there is any movement of the sample during image acquisition, images from different time points or excitation wavelengths need to be aligned to ensure that corresponding pixels represent the same cellular location.

Background Subtraction: Non-specific fluorescence from the sample, optics, or camera needs to be subtracted from the raw fluorescence images at both excitation wavelengths nih.govbmglabtech.comphotonlines-recherche.frresearchgate.net. This is crucial for accurate ratio calculation, as neglecting background signal can lead to significant errors, especially at low signal levels nih.govresearchgate.net. Background can be measured from areas devoid of cells or from images acquired before dye loading bmglabtech.comresearchgate.net.

Noise Reduction: Techniques such as spatial or temporal filtering may be applied to reduce random noise in the images, improving the signal-to-noise ratio oup.com.

Once the processed images are obtained, ratiometric images are generated by dividing the background-subtracted fluorescence intensity at the calcium-sensitive wavelength (typically 340 nm for calcium-bound Fura-type dyes) by the intensity at the calcium-insensitive or isosbestic wavelength (typically 380 nm for calcium-free Fura-type dyes) on a pixel-by-pixel basis researchgate.netnih.govbmglabtech.comnih.gov.

The ratio image, where each pixel value represents the fluorescence intensity ratio (F340/F380), provides a qualitative representation of the spatial distribution of intracellular calcium.

Advanced Quantitative Analysis of Fluorescence Intensity Ratios

The fluorescence intensity ratios obtained from ratiometric images are then used to calculate the absolute or relative intracellular calcium concentrations.

Mathematical Formalisms for Calcium Concentration Calculation

The most common mathematical formalism for converting the fluorescence ratio (R) to intracellular calcium concentration ([Ca2+]) using Fura-type dyes is the Grynkiewicz equation nih.govnih.govionoptix.combiorxiv.orggoogle.com:

[Ca2+] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2) nih.govionoptix.comgoogle.com

Where:

[Ca2+] is the free intracellular calcium concentration.

Kd is the effective dissociation constant of the calcium indicator for Ca2+ under the specific experimental conditions (temperature, ionic strength, viscosity, etc.). For this compound, the Kd is approximately 20 µM physiology.orgresearchgate.netresearchgate.net.

R is the measured fluorescence intensity ratio (F340/F380).

Rmin is the minimum fluorescence ratio obtained in the absence of calcium (calcium-free conditions). nih.govionoptix.comgoogle.com

Rmax is the maximum fluorescence ratio obtained at saturating calcium concentrations. nih.govionoptix.comgoogle.com

Sf2 is the fluorescence intensity at the 380 nm excitation wavelength in the absence of calcium. ionoptix.comgoogle.com

Sb2 is the fluorescence intensity at the 380 nm excitation wavelength at saturating calcium concentrations. ionoptix.comgoogle.com

The values for Kd, Rmin, Rmax, Sf2, and Sb2 are calibration constants that need to be determined experimentally under conditions that closely mimic the cellular environment being studied aatbio.comnih.govionoptix.combiorxiv.org. This calibration can be performed either in vitro using solutions with known calcium concentrations or in vivo within cells using calcium ionophores to achieve calcium-free and saturating conditions nih.govionoptix.combiorxiv.org.

Background Subtraction and Noise Reduction Techniques

Accurate background subtraction is critical for reliable ratiometric calcium measurements nih.govresearchgate.net. Various methods exist, ranging from subtracting a constant background value measured from cell-free regions to more sophisticated adaptive background subtraction techniques photonlines-recherche.fr. Errors in background subtraction can significantly distort the calculated ratio and lead to inaccurate calcium concentration values nih.govresearchgate.net.

Noise reduction techniques are also important for improving the quality of calcium imaging data. Averaging fluorescence signals over a region of interest (ROI) can reduce noise compared to analyzing individual pixels researchgate.net. Temporal averaging or smoothing of the fluorescence traces over time can also help to reveal underlying calcium dynamics by reducing random fluctuations.

Statistical Analysis of Calcium Signal Parameters

Following the conversion of fluorescence ratios to calcium concentrations or the analysis of ratio changes over time, statistical analysis is performed to quantify and compare calcium signaling parameters across different cells, conditions, or experimental groups.

Typical parameters analyzed include:

Baseline Calcium Concentration: The resting intracellular calcium level before stimulation.

Peak Amplitude: The maximum increase in calcium concentration or ratio from baseline in response to a stimulus.

Time to Peak: The time taken for the calcium signal to reach its maximum amplitude after stimulation.

Signal Duration: The length of time the calcium signal remains elevated above a certain threshold.

Frequency and Periodicity: For oscillatory calcium signals, the number of oscillations per unit time and the time between oscillations nih.gov.

Area Under the Curve: A measure of the total calcium transient magnitude over time.

Statistical methods such as t-tests, ANOVA, or non-parametric tests are used to compare these parameters between experimental groups. Software tools are often used to automate the detection and analysis of calcium transients and extract these parameters from time-lapse data nih.gov.

Spatio-Temporal Mapping and Visualization of Intracellular Calcium Waves

Intracellular calcium signals often manifest as complex spatio-temporal events, such as calcium waves, which propagate through the cell or even between coupled cells nih.govjneurosci.orgnih.govoup.com. Visualizing and quantifying these dynamics provides insights into the underlying signaling mechanisms.

Spatio-temporal mapping involves representing the calcium signal intensity (either ratio or calculated concentration) as a function of both space and time. This can be achieved by:

Generating pseudocolor images: Assigning different colors to represent different calcium concentration ranges and creating time-lapse videos to visualize the propagation of calcium signals across the cell or tissue.

Creating line scan images or kymographs: Extracting fluorescence intensity profiles along a defined line or region of interest over time and displaying them as a 2D image, where one dimension represents space along the line and the other represents time nih.govinscoper.com. This allows for the visualization of wave initiation, propagation speed, and direction.

3D Reconstruction: In some cases, if z-stack images are acquired over time, 3D reconstructions can be generated to visualize calcium dynamics in three dimensions nih.gov.

Quantitative analysis of calcium waves from spatio-temporal maps can involve measuring parameters such as wave speed, amplitude, and spatial extent nih.gov. Advanced algorithms can be used to automatically detect wave fronts and track their movement.

Data Tables

While specific research findings using this compound are less prevalent in the immediate search results compared to Fura-2, the methodologies described for Fura-2 are directly applicable. Below are examples of the types of data tables that would be generated from quantitative this compound fluorescence analysis, based on typical calcium imaging experiments.

Table 1: Calibration Constants for this compound

ParameterValue (approximate)NotesSource (Example)
Kd20 µMVaries with conditions physiology.orgresearchgate.netresearchgate.net
Rmin[Experimental Value]Determined in Ca2+-free conditions nih.govionoptix.combiorxiv.org
Rmax[Experimental Value]Determined in saturating Ca2+ conditions nih.govionoptix.combiorxiv.org
Sf2/Sb2[Experimental Value]Ratio of 380 nm fluorescence intensities nih.govionoptix.combiorxiv.org

Table 2: Analysis of Calcium Transient Parameters in Response to Stimulus

Cell/ROIBaseline RatioPeak RatioΔRatio (Peak-Baseline)Calculated Peak [Ca2+] (nM)Time to Peak (s)Duration (s)
Cell 1[Value][Value][Value][Value][Value][Value]
Cell 2[Value][Value][Value][Value][Value][Value]
.....................
Average[Value][Value][Value][Value][Value][Value]
SEM[Value][Value][Value][Value][Value][Value]

Table 3: Calcium Wave Propagation Analysis

Wave EventInitiation SitePropagation Speed (µm/s)Peak Amplitude (Ratio or [Ca2+])Spatial Extent (µm)
Wave 1[Location][Value][Value][Value]
Wave 2[Location][Value][Value][Value]
...............
AverageN/A[Value][Value][Value]
SEMN/A[Value][Value][Value]

These tables illustrate the quantitative data that can be extracted and analyzed from this compound fluorescence imaging experiments, providing a comprehensive understanding of calcium dynamics at the cellular and subcellular levels.

Theoretical and Computational Modeling of Fura F Calcium Interactions and Cellular Processes

Mathematical Models of Intracellular Calcium Ion Diffusion, Buffering, and Extrusion

Mathematical models are crucial for understanding the spatial and temporal dynamics of intracellular calcium ions, which are influenced by diffusion, endogenous buffering, and active extrusion mechanisms. The presence of a calcium indicator like Fura F introduces an additional, exogenous buffer into the cellular environment. Models incorporating fluorescent indicators often employ the 'added buffer approach', where the indicator's binding properties are included in the equations describing calcium buffering fsu.edu.

Computational models can simulate calcium diffusion in various cellular geometries, such as spherical cells, taking into account both fixed and diffusible calcium buffers, including the fluorescent indicator physiology.org. These models allow for the quantitative examination of how factors like buffer concentration, affinity, and mobility affect the distribution and kinetics of intracellular calcium transients physiology.org.

Simulation of this compound Fluorescence Signals and Associated Distortions within Cellular Environments

This compound, like other Fura-type indicators, is a ratiometric dye, which allows for the determination of calcium concentration by measuring the ratio of fluorescence emitted at different excitation or emission wavelengths fsu.edupsu.eduunipd.it. This ratiometric approach helps to mitigate issues related to variations in dye concentration, pathlength, and excitation light intensity.

However, the interpretation of this compound fluorescence signals in cellular environments is subject to potential distortions that can be investigated through simulation. One significant distortion arises in the presence of spatial gradients in free calcium concentration. In such cases, spatially averaged fluorescence signals may not accurately reflect the true averaged free calcium concentration within the cell physiology.org. Simulations have shown that the method used to analyze ratiometric data from spatially non-uniform calcium distributions can significantly impact the accuracy of the estimated calcium concentration physiology.org.

Furthermore, the indicator itself, by acting as a calcium buffer, can alter the amplitude and kinetics of the calcium transients it is intended to measure, especially at higher concentrations physiology.orgresearchgate.netmdpi.com. The binding kinetics and affinity (Kd) of this compound (Fura-2FF, with a Kd typically reported between 6 µM and 35 µM depending on the environment) researchgate.netresearchgate.netbiomedres.us play a critical role in how accurately it tracks rapid calcium changes fsu.edupsu.eduresearchgate.net. Simulations comparing indicators with different affinities, such as Fura-2FF and Fura-2, suggest that lower-affinity indicators may provide a more linear relationship between calcium and the fluorescence ratio over a wider range, potentially leading to more accurate measurements in certain conditions physiology.org. Other factors like the indicator's specificity for calcium over other ions (e.g., magnesium, zinc) and its sensitivity to pH can also influence the fluorescence signal and require consideration in simulations and data interpretation researchgate.netresearchgate.net.

Integration of this compound-Derived Data with Systems Biology Models of Cellular Signaling

Intracellular calcium is a ubiquitous second messenger involved in a vast array of cellular signaling pathways researchgate.netmdpi.comnih.gov. Data obtained from measuring calcium dynamics using fluorescent indicators like this compound are frequently integrated into systems biology models to gain a comprehensive understanding of cellular processes.

By providing quantitative information on the concentration, localization, and kinetics of calcium signals, this compound measurements can inform and validate computational models of specific signaling cascades. For instance, calcium dynamics measured with Fura-type dyes have been used to study the activation of ion channels involved in signaling elifesciences.org. Furthermore, calcium data obtained using Fura-2FF has been employed in studies investigating the role of mitochondrial calcium in processes like neuronal death, which are critical aspects of cellular signaling and fate nih.gov.

Innovation in Fura F Derivatization and Analog Development

Rational Design Principles for Modulating Calcium Affinity and Kinetic Properties

Rational design of Fura F derivatives and analogs aims to precisely control their interaction with calcium ions. This involves modifying the chelating moiety, typically based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) framework, to alter calcium affinity (Kd) and the rates of calcium binding and dissociation (kinetics). By adjusting the electronic and steric properties of the chelator and its linkers to the fluorophore, researchers can fine-tune the indicator's response to calcium.

Development of Low-Affinity this compound Variants for High Calcium Regimes

While high-affinity calcium indicators like the parent Fura-2 (Kd ~145 nM) nih.gov are well-suited for measuring resting cytosolic calcium concentrations (typically around 100 nM), they saturate rapidly in cellular compartments or during events involving high calcium concentrations, such as those found in the endoplasmic reticulum or mitochondria, or during rapid calcium transients nih.govpazera-software.com. To address this, low-affinity variants of Fura-type dyes have been developed. These variants exhibit higher dissociation constants (Kd), allowing them to effectively report calcium concentrations in the micromolar to millimolar range without saturation nih.gov.

An example of this approach is Fura-2FF, a derivative of Fura-2 with a lower affinity for Ca²⁺ (Kd approximately 6 µM) compared to Fura-2. This lower affinity makes Fura-2FF suitable for monitoring calcium dynamics in areas with high calcium concentrations or low calcium buffering capacities, such as neuronal dendrites, spines, and mitochondria. The design involves specific structural modifications to the BAPTA core that weaken its calcium binding strength while retaining the ratiometric properties characteristic of Fura dyes.

Engineering this compound Analogs for Enhanced Fluorescence Quantum Yield and Brightness

Fluorescence quantum yield (QY) is the ratio of photons emitted to photons absorbed, while brightness is a function of both QY and the molar extinction coefficient. Enhancing these properties is crucial for improving signal-to-noise ratio, enabling detection of lower analyte concentrations, and reducing the amount of dye needed, thereby minimizing potential buffering effects on cellular calcium.

Strategies for improving fluorescence quantum yield and brightness in this compound analogs involve modifications to the fluorophore portion of the molecule. This can include incorporating rigidizing elements into the fluorophore structure to reduce non-radiative decay pathways, or introducing electron-donating or withdrawing groups to tune the electronic properties and enhance radiative emission. For instance, incorporating ethylenic linkages of stilbene (B7821643) into a heterocyclic ring has been shown to enhance the quantum efficiency and photochemical stability of related fluorophores. Advances in nanophotonics, such as the use of plasmonic nanoantennas, can also significantly enhance fluorescence brightness by concentrating excitation light and enhancing molecular emission.

Strategies for Improving Photophysical Stability and Resistance to Photobleaching

Photobleaching, the irreversible photochemical destruction of a fluorophore upon excitation, is a major limitation in long-term or high-intensity fluorescence imaging experiments. Strategies to improve the photophysical stability and resistance to photobleaching of this compound derivatives are critical for sustained monitoring of calcium dynamics in live cells.

Modifications to the chemical structure can enhance photostability by making the fluorophore less susceptible to oxidative damage or other photochemical degradation pathways. This might involve altering the electronic distribution within the molecule or adding protective groups. Additionally, experimental conditions can be optimized to minimize photobleaching, such as reducing excitation light intensity, minimizing exposure time, or reducing oxygen concentration. The development of new fluorophores with intrinsically higher photostability is an ongoing area of research.

Advancement in Cell Permeability and Targeted Subcellular Localization Approaches

For many biological applications, it is necessary for this compound derivatives to enter live cells and ideally accumulate in specific subcellular compartments. The charged carboxylate groups in the calcium-chelating moiety of this compound and its free acid forms generally render them impermeable to cell membranes. To overcome this, acetoxymethyl (AM) esters are commonly used. These neutral, lipophilic derivatives can readily cross the cell membrane and are then cleaved by intracellular esterases, releasing the active, fluorescent calcium indicator within the cell. Fura-2 AM is a widely used example of this strategy.

Targeting this compound derivatives to specific organelles, such as mitochondria or the endoplasmic reticulum, requires more sophisticated approaches. This can involve conjugating the indicator to molecules or peptides that have intrinsic targeting sequences or affinities for specific organellar membranes or proteins. Another strategy involves the use of vectors to express esterases specifically localized to certain organelles, thereby trapping the de-esterified indicator within that compartment pazera-software.com. For example, Fura-2FF has been conjugated with an O⁶-benzylguanine side group to enable targeting via SNAP-tag fusion proteins, allowing for subcellular localization.

Synthesis of this compound Conjugates for Specific Biomolecular Labeling

Conjugating this compound or its derivatives to specific biomolecules allows researchers to monitor calcium dynamics in close proximity to those molecules or to use the this compound fluorescence as a readout for biomolecule localization or interaction. This is particularly useful for studying the relationship between calcium signaling and the function of specific proteins, organelles, or other cellular components.

Comparative Analysis with Established and Emerging Calcium Indicators

Methodological Comparison with Other Ratiometric Fluorescent Dyes

Ratiometric calcium indicators, such as Fura F and Fura-2, are characterized by a shift in their excitation or emission spectra upon binding to Ca²⁺. thermofisher.comnih.govnih.govaatbio.com This spectral shift allows for the calculation of a fluorescence ratio at two different wavelengths, which is directly related to the intracellular Ca²⁺ concentration. wikipedia.orgnih.govaatbio.com The key advantage of ratiometric measurements is their ability to minimize artifacts caused by uneven dye loading, dye leakage, photobleaching, and variations in cell thickness. thermofisher.comwikipedia.orgaatbio.comresearchgate.net

Fura-2, a widely used ratiometric dye, exhibits an excitation shift from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound) with emission monitored at around 510 nm. wikipedia.orgnih.govaatbio.com this compound, while sharing the ratiometric principle and similar Ca²⁺-dependent spectral shifts to Fura-2, is noted for its lower affinity for Ca²⁺. thermofisher.comthermofisher.com This lower affinity (higher Kd) means that this compound is less prone to saturation at higher intracellular Ca²⁺ concentrations compared to Fura-2, making it more suitable for measuring larger Ca²⁺ transients or in cellular compartments where basal Ca²⁺ levels are higher. thermofisher.comresearchgate.net For instance, the low-affinity indicator Fura-FF (a designation sometimes used interchangeably with this compound or referring to a similar low-affinity derivative) has been shown to detect neuronal Ca²⁺ fluxes induced by NMDA and kainate that were not detectable with the higher-affinity Fura-2. thermofisher.com Furthermore, this compound possesses negligible Mg²⁺ sensitivity, which is advantageous as it reduces potential interference from changes in intracellular Mg²⁺ concentrations, a factor that can influence measurements with some other calcium indicators like Mag-Fura-2, which is sensitive to both Mg²⁺ and Ca²⁺. thermofisher.comnih.gov

Ratiometric DyeExcitation Wavelengths (Ca²⁺-free/Ca²⁺-bound)Emission WavelengthKey Feature(s)Ca²⁺ Affinity (Kd)Mg²⁺ Sensitivity
Fura-2~380 nm / ~340 nm~510 nmWidely used, good for basal Ca²⁺~140 nM researchgate.netinterchim.frModerate
This compoundSimilar to Fura-2Similar to Fura-2Low Ca²⁺ affinity, low Mg²⁺ sensitivity thermofisher.comHigher than Fura-2 thermofisher.comNegligible thermofisher.com
Indo-1~350 nm~485 nm / ~405 nmEmission ratiometric, useful for flow cytometry thermofisher.comnih.govSimilar to Fura-2 thermofisher.comModerate

Assessment Against Single-Wavelength Fluorescent Calcium Probes

Single-wavelength fluorescent calcium probes, such as Fluo-4, exhibit a change in fluorescence intensity upon Ca²⁺ binding without a significant shift in their excitation or emission wavelengths. nih.govnih.gov These indicators are typically excited at a single wavelength and their fluorescence emission intensity increases with increasing Ca²⁺ concentration. researchgate.net

A primary advantage of single-wavelength dyes like Fluo-4 is their suitability for use with common laser lines, such as the 488 nm argon-ion laser, which is prevalent in confocal microscopy. nih.govwikipedia.orgoxinst.com They are often brighter than ratiometric dyes and can be used for faster imaging acquisitions. researchgate.netoxinst.com Additionally, they generally require visible light excitation, which is less phototoxic to cells compared to the UV excitation required for Fura-based dyes. nih.govoxinst.comscimedia.com

However, a significant limitation of single-wavelength indicators is the difficulty in obtaining absolute Ca²⁺ concentration measurements. oxinst.comfrontiersin.org The fluorescence intensity is influenced by factors other than Ca²⁺ concentration, including dye concentration, cell thickness, and photobleaching, which are not inherently corrected for in single-wavelength measurements. researchgate.netoxinst.com While pseudo-ratioing methods (comparing fluorescence to a baseline or maximum) can provide qualitative or semi-quantitative data, they lack the precision of ratiometric measurements for absolute quantification of Ca²⁺ levels, particularly near resting concentrations. researchgate.netoxinst.com

This compound, being a ratiometric dye, offers the advantage of quantitative Ca²⁺ measurement and reduced artifact sensitivity compared to single-wavelength probes like Fluo-4. wikipedia.orgaatbio.comresearchgate.net While Fluo-4 is generally brighter and better suited for rapid imaging with standard confocal setups, this compound is preferred when precise quantification of intracellular Ca²⁺ concentration is required, especially in scenarios where variations in dye loading or cell morphology are significant concerns. The lower affinity of this compound compared to Fura-2 might make it less sensitive for detecting small changes around very low basal Ca²⁺ levels than Fura-2, but more suitable for monitoring larger fluctuations without saturation, a range where Fluo-4 might also be used due to its lower affinity compared to Fura-2. researchgate.netinterchim.fr

Indicator TypeMeasurement PrincipleExcitation/EmissionAdvantagesLimitations
Ratiometric (this compound)Ratio of fluorescenceExcitation shift with Ca²⁺ binding (UV excitation)Quantitative Ca²⁺ measurement, reduced artifacts from dye loading/bleachingRequires UV excitation (potential phototoxicity), needs filter wheel/switching
Single-Wavelength (Fluo-4)Intensity changeIntensity increase with Ca²⁺ binding (Visible excitation)Brighter, faster imaging, compatible with standard lasers, less phototoxicityDifficult for absolute quantification, sensitive to dye loading/bleaching artifacts

Evaluation Relative to Genetically Encoded Calcium Indicators (GECIs)

Genetically encoded calcium indicators (GECIs) represent a distinct class of calcium probes based on fluorescent proteins engineered to change their fluorescence properties upon binding to Ca²⁺. brainvta.techwikipedia.org GECIs, such as the GCaMP series, are typically composed of a fluorescent protein linked to a calcium-binding domain like calmodulin and a peptide sequence (M13). brainvta.technih.gov

The primary advantage of GECIs lies in their genetic encoding, which allows for targeted expression in specific cell types or subcellular compartments through genetic manipulation. brainvta.techwikipedia.orgnih.gov This enables long-term monitoring of Ca²⁺ dynamics in defined cell populations in complex tissues or in vivo without the need for exogenous dye loading. brainvta.techwikipedia.orgnih.gov GECIs are particularly valuable for studying neuronal activity and other physiological processes in living animals. brainvta.techwikipedia.orgoxinst.com

However, GECIs also have limitations when compared to chemical indicators like this compound. GECIs generally exhibit slower Ca²⁺ binding and unbinding kinetics compared to synthetic dyes, which can affect their ability to accurately capture rapid Ca²⁺ transients. wikipedia.orgnih.gov The fluorescence signal of single-fluorophore GECIs is dependent on their expression level, making quantitative measurement of absolute Ca²⁺ concentration challenging, similar to single-wavelength chemical dyes. frontiersin.org While ratiometric GECIs exist (e.g., FRET-based indicators), they can be more complex to image and analyze. frontiersin.orgnih.gov Furthermore, the expression of GECIs, being foreign proteins, can potentially perturb native cellular physiology, although newer generations are designed to minimize such effects. frontiersin.orgnih.gov

This compound, as a chemical indicator, offers faster kinetics than most GECIs, making it more suitable for resolving rapid Ca²⁺ events. wikipedia.orgnih.gov Its ratiometric nature allows for more accurate quantitative Ca²⁺ measurements compared to single-wavelength GECIs. However, this compound requires exogenous loading into cells, which can be transient and may not be feasible for long-term or in vivo studies in complex systems where targeted genetic expression of GECIs is advantageous.

The choice between this compound, other chemical indicators, and GECIs is significantly influenced by the experimental paradigm, particularly whether studies are conducted in vitro or in vivo.

In Vitro: In cultured cells or tissue slices (in vitro), chemical indicators like this compound and Fluo-4 are widely used and easily loaded into cells, often via their acetoxymethyl (AM) ester derivatives which are cell-permeant. wikipedia.orgpnas.org this compound is well-suited for in vitro quantitative Ca²⁺ measurements due to its ratiometric properties. thermofisher.comwikipedia.org Single-wavelength dyes like Fluo-4 are popular for in vitro imaging due to their brightness and compatibility with standard microscopy. nih.govoxinst.com GECIs can also be used in vitro by transfecting cells, offering the advantage of cell-type specificity if desired. brainvta.techwikipedia.org

In Vivo: In vivo calcium imaging presents greater challenges for chemical indicators due to issues with dye loading efficiency, distribution, and retention in live organisms. wikipedia.orgnih.govpnas.org While some methods exist for loading chemical dyes in vivo, such as microinjection or local pressure ejection, they often result in transient labeling and may not provide widespread or targeted expression. nih.govpnas.org GECIs, on the other hand, are particularly powerful for in vivo studies because they can be genetically expressed in specific cell populations, allowing for long-term, targeted monitoring of Ca²⁺ dynamics in complex living systems, including the brains of behaving animals. brainvta.techwikipedia.orgoxinst.comnih.gov

This compound's utility is primarily in in vitro settings where its ratiometric quantification and specific Ca²⁺/Mg²⁺ binding properties can be fully leveraged. While attempts have been made to use Fura-based dyes in vivo, GECIs generally offer a more robust and versatile approach for targeted in vivo calcium imaging. nih.govpnas.org

The introduction of any exogenous indicator into a cell carries the potential to perturb native cellular physiology. This is a critical consideration when selecting a calcium indicator.

Chemical indicators like this compound are Ca²⁺ chelators, and at high intracellular concentrations, they can buffer intracellular Ca²⁺, potentially altering the amplitude and kinetics of physiological Ca²⁺ transients. thermofisher.comthermofisher.com The extent of buffering depends on the indicator's concentration, its affinity for Ca²⁺, and the characteristics of the cellular Ca²⁺ signal. This compound's lower affinity for Ca²⁺ compared to Fura-2 suggests it might cause less buffering of high Ca²⁺ transients than Fura-2 at comparable concentrations, making it potentially better for studying large Ca²⁺ fluctuations. thermofisher.comthermofisher.comresearchgate.net However, the total concentration of the indicator loaded into the cell is a key factor in buffering effects. thermofisher.cominterchim.fr

GECIs, being expressed proteins, can also potentially interact with other cellular components or pathways, leading to unintended physiological effects. However, ongoing development of GECIs focuses on minimizing such interactions and improving their biocompatibility. nih.gov The level of GECI expression needs to be carefully controlled to avoid potential toxicity or interference with cellular processes.

Another consideration is the potential for phototoxicity, particularly with indicators requiring UV excitation like this compound. UV light can generate reactive oxygen species and cause cellular damage, especially during prolonged imaging sessions. nih.govoxinst.com Single-wavelength dyes excited by visible light and GECIs generally pose less risk of phototoxicity compared to UV-excitable dyes. nih.govoxinst.com

Summary Table of Calcium Indicator Types

Indicator TypeMechanism of Ca²⁺ DetectionRatiometric?Excitation WavelengthsAdvantagesLimitationsPrimary Application Areas
Chemical (e.g., this compound, Fura-2, Fluo-4, Indo-1)Ca²⁺ binding alters fluorescence propertiesSome (this compound, Fura-2, Indo-1) or None (Fluo-4)UV to VisibleFast kinetics, wide range of affinities, some are ratiometric for quantificationExogenous loading required, potential buffering, phototoxicity (for UV dyes)In vitro, acute studies, cell suspensions
Genetically Encoded (GECIs, e.g., GCaMP)Protein conformation change upon Ca²⁺ binding alters fluorescenceSome (FRET-based) or None (Single-fluorophore)VisibleGenetic targeting, in vivo use, long-term monitoring, cell-type specificitySlower kinetics, expression level dependence (single-fluorophore), potential protein interferenceIn vivo, chronic studies, specific cell types

Methodological Limitations and Prospective Research Trajectories for Fura F

Intrinsic Limitations Associated with Fura F-Based Calcium Measurements

Several factors intrinsic to the properties and behavior of this compound within the cellular environment can pose challenges for accurate calcium measurement.

Issues of Dye Compartmentalization and Organellar Accumulation

A significant limitation when using the acetoxymethyl (AM) ester form of this compound (or its parent compound Fura-2 AM) is the potential for the dye to accumulate within intracellular organelles rather than remaining solely in the cytosol nih.govnih.govjneurosci.orgresearchgate.net. This compartmentalization can lead to inaccurate estimations of cytosolic calcium concentration because the fluorescence signal may originate from calcium stores within organelles (e.g., endoplasmic reticulum or mitochondria) that have different calcium dynamics than the cytosol nih.govjneurosci.orgnih.gov. Studies have shown that the subcellular distribution of Fura-2 can be non-homogeneous, appearing spotty or filamentous and resembling intracellular organelles nih.gov. This issue is particularly noted when using membrane-permeable ester-linked dyes, which can be cleaved by esterases within organelles, trapping the fluorescent, calcium-sensitive form inside jneurosci.orgahajournals.org. Loading cells with the membrane-impermeant salt form of the dye, typically via methods like microinjection or patch pipette, can circumvent this problem by ensuring the dye remains in the cytosol nih.govjneurosci.org. However, these loading methods may not be suitable for all experimental setups or cell types.

Challenges Posed by Photobleaching and Strategies for Minimization

Photobleaching, the irreversible photochemical destruction of the fluorophore, is another inherent limitation of fluorescent dyes like this compound oxinst.comnih.govnih.govucf.edu. Prolonged exposure to excitation light can lead to a decrease in fluorescence intensity over time, compromising the accuracy of calcium measurements, especially during long-term imaging experiments nih.govucf.edu. Photobleaching can also alter the spectral properties of the dye, producing intermediates that may still be fluorescent but are not sensitive to calcium in the same range as the original dye, thereby violating the assumptions of the ratiometric method nih.gov.

Strategies to minimize photobleaching include reducing the excitation light intensity and reducing the oxygen concentration in the environment nih.gov. Using stable LED illumination can also help minimize noise and potentially reduce photobleaching compared to traditional light sources oxinst.com. Additionally, using antifade mounting media can help prevent photobleaching in fixed samples news-medical.net. While ratiometric measurements inherently offer some correction for photobleaching by ratioing the signals at two wavelengths, significant photobleaching can still introduce errors wikipedia.orgmoleculardevices.comthermofisher.com. Research continues into developing more photostable calcium indicators and optimizing imaging protocols to reduce light exposure ucf.edunews-medical.netbiorxiv.orgbiorxiv.org.

Impact of Intracellular Dye Buffering on Endogenous Calcium Dynamics

Fluorescent calcium indicators, including this compound, are calcium chelators and thus act as exogenous calcium buffers within the cell pnas.orgphysiology.orgamazonaws.com. The presence of these dyes can perturb the cell's endogenous calcium dynamics by binding to free calcium ions, potentially altering the amplitude and kinetics of calcium transients pnas.orgphysiology.orgjneurosci.org. The extent of this buffering effect depends on the concentration of the dye loaded into the cell and the cell's intrinsic calcium buffering capacity pnas.orgjneurosci.org. Higher dye concentrations can lead to more significant buffering, potentially damping rapid calcium changes and altering their time course jneurosci.org.

To minimize the impact of dye buffering, it is recommended to use the minimal dye concentration that yields a sufficient signal aatbio.com. Researchers also need to consider the potential buffering effect when interpreting results, especially in systems with low endogenous calcium buffering capacity or when examining rapid, localized calcium events pnas.orgjneurosci.org. Methods to estimate endogenous calcium buffering capacity, sometimes utilizing the properties of the indicator dye itself, are employed to account for this effect amazonaws.comprinceton.edu.

Constraints on Dynamic Range for Measuring Extreme Calcium Concentrations

This compound, like its predecessor Fura-2, has a specific calcium binding affinity (expressed as a dissociation constant, Kd) that dictates the range of calcium concentrations it can accurately measure aatbio.comoxinst.comthermofisher.com. Fura-2, for example, has a high affinity for calcium, making it well-suited for precise quantitative measurements at low calcium levels (typically below 1 µM) but less effective for very high concentrations where the dye becomes saturated oxinst.comthermofisher.com. While this compound is often described as having a lower affinity than Fura-2, allowing for measurements at higher calcium concentrations, there are still constraints on its dynamic range aatbio.comresearchgate.net. For instance, Fura-2FF, a related low-affinity indicator, has a reported useful detection range of 0.5–35 μM, indicating limitations at very high calcium levels researchgate.net.

Measuring extreme calcium concentrations, both very low and very high, can be challenging with a single fluorophore nih.gov. Indicators with lower calcium affinity are generally preferred for measuring higher calcium concentrations aatbio.comresearchgate.net. The development of this compound derivatives with varied affinities aims to address this limitation and extend the measurable range oxinst.comthermofisher.comthermofisher.com.

Future Directions in this compound Methodology and Tool Development

Future advancements in this compound methodology and the development of related tools are focused on overcoming the existing limitations and enhancing the capabilities of calcium imaging. This includes improving dye properties and developing novel techniques.

One area of development involves creating this compound derivatives with optimized properties, such as altered calcium affinity to better match the physiological range of interest or improved photostability to reduce bleaching oxinst.comthermofisher.comthermofisher.comnih.gov. Efforts are also directed towards developing indicators with improved targeting to specific cellular compartments to mitigate the issues of compartmentalization ahajournals.org.

Tool development also encompasses advancements in imaging systems and software that can optimize excitation and emission parameters, minimize light exposure, and provide more sophisticated data analysis capabilities to correct for issues like photobleaching and background fluorescence oxinst.comucf.edunews-medical.net. Techniques like lifetime-based sensing, when applied to this compound, have shown potential to extend the range of measurable calcium concentrations beyond that possible with traditional intensity-based ratiometric measurements nih.gov.

Emerging Research Frontiers and Novel Applications for this compound in Scientific Discovery

Despite its limitations, this compound continues to be a valuable tool, and its application is expanding into new research frontiers and novel applications in scientific discovery. Its ability to provide quantitative information on intracellular calcium dynamics makes it relevant to a wide range of biological processes.

This compound is being utilized in studies investigating calcium signaling in various cell types and physiological contexts, including neuronal activity, muscle contraction, and cellular responses to stimuli jneurosci.orgcoolled.com. Its use in conjunction with advanced microscopy techniques allows for the study of calcium dynamics with improved spatial and temporal resolution jneurosci.org.

Emerging research frontiers include the application of this compound in high-throughput screening for drug discovery, particularly in identifying compounds that modulate calcium channels or other calcium-regulating proteins moleculardevices.comresearchgate.net. The study of calcium signaling in specific organelles and microdomains within the cell is another active area where this compound and its derivatives are being applied, despite the challenges of compartmentalization jneurosci.orgnih.gov. Furthermore, this compound can be used to estimate cellular calcium buffering capacity and calcium fluxes, providing insights into fundamental cellular mechanisms amazonaws.com.

The integration of calcium imaging data obtained with this compound into computational models of cellular calcium dynamics is also an important area of development, allowing for a more comprehensive understanding of complex signaling pathways princeton.edu. As new biological questions arise and imaging technology advances, novel applications for this compound in uncovering the role of calcium in health and disease are likely to continue to emerge.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3025888
Fura-257054

Data Table: Reported Dissociation Constants (Kd) for Fura-2 and Related Low-Affinity Indicators

IndicatorReported Kd for Ca²⁺ (in vitro)Reported Kd for Ca²⁺ (in cells)ReferenceNotes
Fura-2~140 nM thermofisher.comnih.gov- thermofisher.comnih.govHigh affinity, suitable for low [Ca²⁺]
Fura-2FF18-35 µM researchgate.net6-13 µM researchgate.net researchgate.netLower affinity, suitable for higher [Ca²⁺]
Mag-Fura-2 (Furaptra)~20 µM researchgate.net- researchgate.netModerate affinity, also binds Mg²⁺
BTC~12 µM researchgate.net- researchgate.netModerate affinity, visible excitation, sensitive to Zn²⁺
Bis-fura-2~370 nM (no Mg²⁺), ~525 nM (with 1 mM Mg²⁺) thermofisher.com- thermofisher.comSlightly lower affinity than Fura-2, improved dynamic range at higher [Ca²⁺]

Note: Kd values can vary depending on experimental conditions (e.g., temperature, ionic strength, pH) and calibration methods.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for investigating Fura F’s regulatory mechanisms in bacterial stress responses?

  • Methodological Answer : Use RNA sequencing (RNA-seq) to profile transcriptomic changes in bacterial strains under stress conditions, combined with qRT-PCR for validation . For functional analysis, generate isogenic mutants (e.g., deletion strains) to assess phenotypic differences in stress tolerance or intracellular survival. Include controls for iron availability to test if this compound’s regulatory role is iron-dependent .
  • Data Requirements : Raw RNA-seq datasets (deposited in repositories like GEO), fold-change thresholds for differential expression, and statistical significance metrics (e.g., p-values adjusted for multiple testing) .

Q. How can researchers standardize protocols for quantifying this compound’s activity in diverse microbial models?

  • Methodological Answer : Establish a reproducible assay using:

  • Fluorometric assays to measure this compound’s binding affinity to target ions/metabolites.
  • Growth curves under controlled metal-limiting conditions to correlate this compound activity with phenotypic outcomes.
  • Positive/Negative Controls : Include wild-type and mutant strains lacking this compound .
    • Validation : Use triplicate biological replicates and report inter-experimental variability .

Advanced Research Questions

Q. How should researchers address contradictions in data linking this compound to metal homeostasis versus stress response pathways?

  • Methodological Answer :

Hypothesis Testing : Design experiments to isolate variables (e.g., iron availability vs. oxidative stress).

Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify indirect regulatory effects .

Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish primary vs. secondary effects of this compound deletion .

  • Case Study : In Mycobacterium avium (MAP), FurA regulated stress-response genes but not iron-related genes, suggesting context-dependent roles .

Q. What strategies optimize the reproducibility of this compound studies across heterogeneous experimental systems?

  • Methodological Answer :

  • FAIR Data Compliance : Share raw data, code, and protocols in public repositories (e.g., Zenodo) with unique DOIs .
  • Standardized Reporting : Follow journal guidelines (e.g., FirePhysChem) for detailing instrumentation settings, statistical methods, and uncertainty quantification .
  • Cross-Validation : Collaborate with independent labs to replicate key findings using shared strains/conditions .

Data Analysis & Interpretation

Q. How can researchers differentiate between technical artifacts and biologically significant results in this compound transcriptomic datasets?

  • Methodological Answer :

  • Artifact Detection : Use bioinformatics tools (e.g., DESeq2) to filter low-count genes and correct for batch effects .
  • Biological Relevance : Apply gene ontology (GO) enrichment analysis to prioritize pathways with known ties to this compound’s proposed functions (e.g., oxidative stress, virulence) .
  • Thresholds : Set a |log2(fold change)| >1 and adjusted p-value <0.05 to minimize false positives .

Q. What ethical and logistical considerations apply when using this compound mutants in pathogenicity studies?

  • Methodological Answer :

  • Biosafety : Adhere to containment protocols (BSL-2/3) for handling pathogenic strains (e.g., MAP) .
  • Ethical Review : Obtain institutional approval for animal models (e.g., macrophage infection assays).
  • Data Transparency : Disclose conflicts of interest and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.